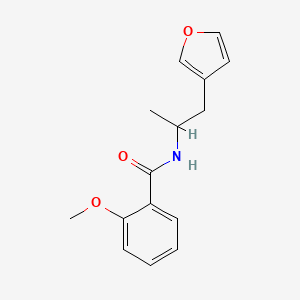![molecular formula C25H17F3N2O6 B2702804 ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 321522-10-5](/img/structure/B2702804.png)
ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also contains a trifluoromethyl group attached to a phenyl ring, and a carboxylate group attached to an ethyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of the carboxylate group suggests that it would be polar and could participate in hydrogen bonding. The aromatic rings suggest that it would have significant pi electron density .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- A general synthesis approach for pyrrole-2-carboxylic acid derivatives has been described, highlighting the reaction between substituted 2H-azirines and enamines. This method generates compounds with moderate to high yields and sheds light on the structural characteristics of related compounds, which could be relevant for understanding the synthesis pathways of complex molecules like ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate (K. Law et al., 1984).
Chemical Properties and Applications
- Research on the synthesis and absorption properties of pyrrole derivatives has provided insights into the photophysical behaviors of such compounds. Studies on ethyl-4,5-dihydro-5-oxo-2-aryl-4-(arylmethylidene)-(1H)pyrrole-3-carboxylate and its analogues reveal their potential for photoisomerisation and fluorescence applications, which might extend to similar complex molecules (J. Vyňuchal et al., 2008).
Advanced Materials and Sensing
- The development of colorimetric chemosensors utilizing hybrid azo-pyrazole/pyrrolinone ester hydrazone dyes, such as those related to this compound, has shown significant sensitivity and selectivity towards various metal cations. This opens up avenues for the compound's application in environmental monitoring and analytical chemistry (T. Aysha et al., 2021).
Mécanisme D'action
Target of action
The compound belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. They are imide derivatives of phthalic anhydrides . Phthalimides are known to have various biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Mode of action
For example, they may inhibit certain enzymes or bind to specific receptors, altering their function .
Biochemical pathways
Phthalimides can affect a variety of biochemical processes, including signal transduction pathways, cell cycle regulation, and apoptosis .
Result of action
Phthalimides can have a variety of effects at the cellular level, depending on their specific targets and mode of action .
Orientations Futures
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve studying the synthesis, reactivity, and properties of this compound, as well as similar compounds .
Propriétés
IUPAC Name |
ethyl 3-(1-hydroxy-3-oxoinden-2-yl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N2O6/c1-2-36-24(35)19-16-15(18(29-19)17-20(31)13-8-3-4-9-14(13)21(17)32)22(33)30(23(16)34)12-7-5-6-11(10-12)25(26,27)28/h3-10,15-16,19,31H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQYXXOUKBYQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C(C(=N1)C3=C(C4=CC=CC=C4C3=O)O)C(=O)N(C2=O)C5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401102009 |
Source


|
| Record name | Ethyl 3-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)octahydro-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]pyrrolo[3,4-c]pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321522-10-5 |
Source


|
| Record name | Ethyl 3-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)octahydro-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]pyrrolo[3,4-c]pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2702722.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2702724.png)
![[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B2702725.png)
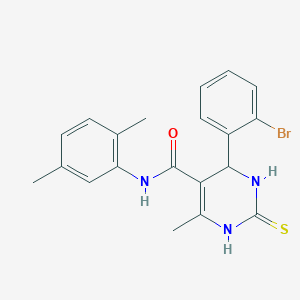
![6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2702727.png)
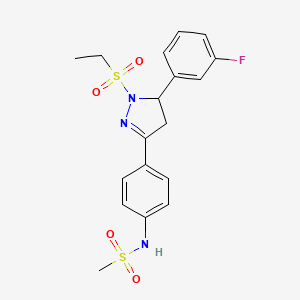
![[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2702729.png)
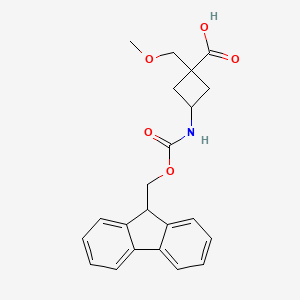
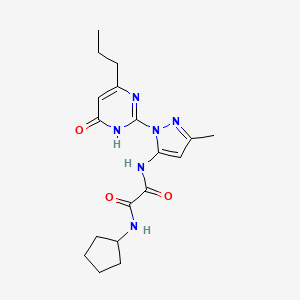
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide](/img/structure/B2702733.png)
![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2702735.png)
![2-Propan-2-yl-1-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2702740.png)
![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2702742.png)
